Methyl 4-hydroxymethylcubanecarboxylate
Overview
Description
Methyl 4-hydroxymethylcubanecarboxylate is a chemical compound with the molecular formula C11H12O3 It is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxymethylcubanecarboxylate can be synthesized through a multi-step process starting from cubane-1,4-dicarboxylic acid. One common method involves the reduction of 4-(methoxycarbonyl)-1-cubanecarboxylic acid using borane in tetrahydrofuran (THF) at low temperatures (-78 to -70°C) followed by hydrolysis with water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. Scaling up the production would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxymethylcubanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4-carboxycubanecarboxylate
Reduction: 4-hydroxymethylcubanol
Substitution: Various substituted cubane derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-hydroxymethylcubanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex cubane derivatives.
Biology: Potential use in the development of novel pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxymethylcubanecarboxylate depends on its specific application. In drug development, it may interact with biological targets through its hydroxyl and ester groups, forming hydrogen bonds or undergoing hydrolysis. The cubic structure of cubane derivatives can also influence their interaction with molecular targets, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- Cubane-1,4-dicarboxylic acid
- 4-(Methoxycarbonyl)cubane-1-carboxylic acid
- 4-Hydroxymethylcubane
Uniqueness
Methyl 4-hydroxymethylcubanecarboxylate is unique due to the presence of both a hydroxymethyl group and an ester group on the cubane framework. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cubane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRBVFDZGSZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590397 | |
Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60462-19-3 | |
Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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